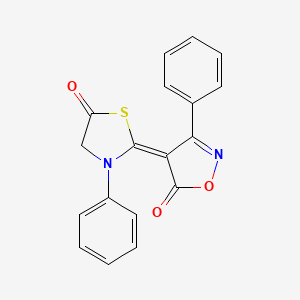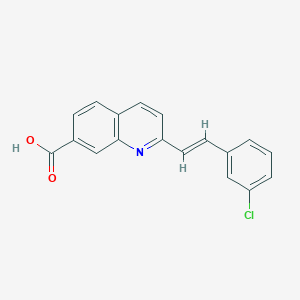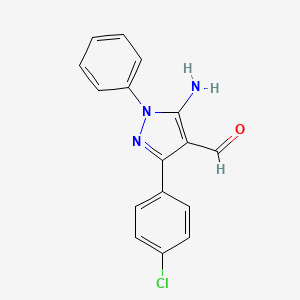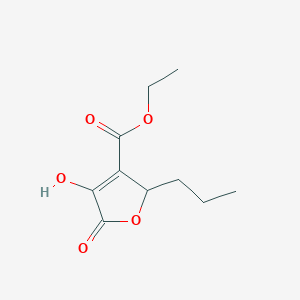
Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate is a heterocyclic organic compound It is characterized by a furan ring substituted with ethyl, hydroxy, oxo, and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate typically involves the reaction of a furan derivative with appropriate reagents under controlled conditions. One common method involves the condensation of ethyl acetoacetate with a suitable aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-pyridyl)-1,5-dihydro-2H-pyrrol-3-carboxylate
- Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
Uniqueness
Ethyl 4-hydroxy-5-oxo-2-propyl-2,5-dihydrofuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H14O5 |
|---|---|
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-5-oxo-2-propyl-2H-furan-3-carboxylate |
InChI |
InChI=1S/C10H14O5/c1-3-5-6-7(9(12)14-4-2)8(11)10(13)15-6/h6,11H,3-5H2,1-2H3 |
Clave InChI |
DQOUNKZNDJHILD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(=C(C(=O)O1)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


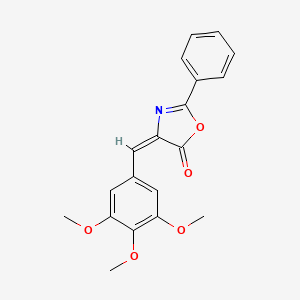
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)
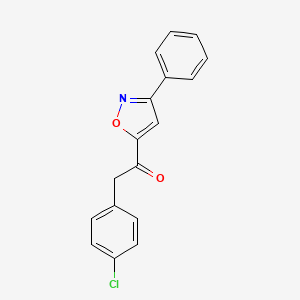
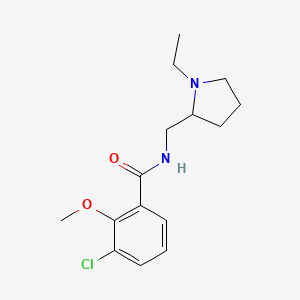

![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
